molecular formula C22H21ClN2O4 B2965166 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate CAS No. 1002073-01-9

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate

Cat. No. B2965166
CAS RN: 1002073-01-9
M. Wt: 412.87
InChI Key: OFLUYPMRDWCGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism Of Action

The exact mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate is not fully understood. However, it is believed to work by binding to specific sites on enzymes and receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as modulate the activity of receptors involved in glucose metabolism and insulin secretion. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of cellular signaling pathways. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied.

Future Directions

There are several potential future directions for research on [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate. One area of interest is its potential as a therapeutic agent for cancer, diabetes, and neurological disorders. Additionally, further studies could explore its effects on other cellular signaling pathways and its potential as a tool for studying cellular processes. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate involves the reaction of 2-[(4-chlorophenyl)methoxy]benzoic acid with 1-cyanocyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate has been found to have potential applications in scientific research. It is being studied for its ability to modulate the activity of certain enzymes and receptors in the body, which could have implications for the treatment of various diseases such as cancer, diabetes, and neurological disorders.

properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c23-17-9-7-16(8-10-17)13-28-19-6-2-1-5-18(19)21(27)29-14-20(26)25-22(15-24)11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUYPMRDWCGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate

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